molecular formula C10H14ClN3O B13925923 N-(6-Chloro-5-methylpyridazin-3-YL)pivalamide

N-(6-Chloro-5-methylpyridazin-3-YL)pivalamide

Cat. No.: B13925923
M. Wt: 227.69 g/mol
InChI Key: AULUKPXCQVFBER-UHFFFAOYSA-N
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Description

N-(6-Chloro-5-methylpyridazin-3-YL)pivalamide is a chemical compound with the molecular formula C11H16ClN3O It is a derivative of pyridazine, a heterocyclic compound containing two nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-5-methylpyridazin-3-YL)pivalamide typically involves the reaction of 6-chloro-5-methylpyridazin-3-amine with pivaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-5-methylpyridazin-3-YL)pivalamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the original compound .

Scientific Research Applications

N-(6-Chloro-5-methylpyridazin-3-YL)pivalamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-Chloro-5-methylpyridazin-3-YL)pivalamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

N-(6-chloro-5-methylpyridazin-3-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C10H14ClN3O/c1-6-5-7(13-14-8(6)11)12-9(15)10(2,3)4/h5H,1-4H3,(H,12,13,15)

InChI Key

AULUKPXCQVFBER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1Cl)NC(=O)C(C)(C)C

Origin of Product

United States

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